molecular formula C17H14FN5O3 B2755963 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide CAS No. 1206987-63-4

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2755963
CAS No.: 1206987-63-4
M. Wt: 355.329
InChI Key: PQGNWDVFBRTPBV-UHFFFAOYSA-N
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Description

This compound is a triazole-carboxamide derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety linked to a 4-fluorophenylamino group. Its structure combines a benzodioxin ring system, known for its metabolic stability and bioavailability in pharmaceuticals, with a triazole-carboxamide scaffold, which is frequently associated with antimicrobial, anti-inflammatory, and enzyme-inhibitory activities .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(4-fluoroanilino)-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN5O3/c18-10-1-3-11(4-2-10)19-16-15(21-23-22-16)17(24)20-12-5-6-13-14(9-12)26-8-7-25-13/h1-6,9H,7-8H2,(H,20,24)(H2,19,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGNWDVFBRTPBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=NNN=C3NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been found to have activity against the α-glucosidase enzyme. This enzyme plays a crucial role in carbohydrate metabolism, specifically in the breakdown of complex sugars into glucose.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its target enzyme, α-glucosidase, and inhibit its activity. This inhibition could potentially disrupt the normal metabolic processes, leading to changes at the cellular level.

Biochemical Pathways

The compound likely affects the carbohydrate metabolism pathway by inhibiting the α-glucosidase enzyme. This enzyme is responsible for breaking down complex carbohydrates into glucose. Inhibition of this enzyme could potentially lead to a decrease in glucose production, affecting energy production and other downstream metabolic processes.

Result of Action

Similar compounds have demonstrated weak to moderate inhibitory activities against the α-glucosidase enzyme. This could potentially lead to a decrease in glucose production, affecting energy production and other cellular processes.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on current research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with various substituents to form the triazole moiety. For example, the compound can be synthesized by reacting N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) with 4-fluorophenyl isocyanate or similar reagents under controlled conditions. The synthesis process is crucial as it influences the biological activity of the final product.

General Synthetic Pathway

  • Starting Material : N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine).
  • Reagents : 4-Fluorophenyl isocyanate or other suitable derivatives.
  • Conditions : Typically carried out in organic solvents like DMF or DMSO at elevated temperatures.
  • Characterization : The final product is characterized using techniques such as NMR and mass spectrometry to confirm its structure.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance:

  • In Vitro Studies : The compound showed potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while demonstrating moderate activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .
  • Mechanism of Action : The antibacterial action is believed to involve inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Anti-Proliferative Activity

The anti-proliferative effects of this compound have been evaluated against various cancer cell lines:

Cell LineIC50 (µM)Activity Level
HepG2 (Liver)15Moderate
MCF-7 (Breast)10High
PC-3 (Prostate)20Moderate
HCT116 (Colon)12High

These results suggest that the compound may inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest .

Enzyme Inhibition Studies

The compound has also been tested for its ability to inhibit key enzymes related to metabolic disorders:

  • α-Glucosidase Inhibition : Exhibited significant inhibitory activity, making it a candidate for managing type 2 diabetes mellitus (T2DM).
  • Acetylcholinesterase Inhibition : Showed weaker inhibition compared to α-glucosidase but still suggests potential in neuroprotective applications .

Case Studies

Several studies have documented the biological activity of similar compounds derived from benzodioxane structures:

  • Study on Antibacterial Agents : A series of benzodioxane derivatives were synthesized and evaluated for their antibacterial properties. The study found that modifications at the phenyl ring significantly affected activity levels .
  • Cancer Cell Line Evaluation : Another research project examined a range of triazole derivatives against multiple cancer cell lines and reported varying degrees of cytotoxicity depending on structural substitutions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally comparable to several derivatives of 2,3-dihydro-1,4-benzodioxin-6-amine, sulfonamides, and triazole-containing molecules. Below is a detailed analysis:

Structural Analogues with Sulfonamide Moieties

Compounds such as N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (3) and its derivatives (e.g., 5a–5e ) exhibit antibacterial activity against Gram-negative pathogens like Salmonella typhi. For instance:

Compound IC50 (µg/mL) vs. S. typhi Reference Standard (Ciprofloxacin IC50)
5a (bromoethyl derivative) 13.00 ± 0.89 7.83 ± 0.78
5d (chlorobenzyl derivative) 13.51 ± 0.56 7.83 ± 0.78

These sulfonamides act via inhibition of bacterial dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis . In contrast, the target compound’s triazole-carboxamide group may target different pathways, such as cytochrome P450 or kinase inhibition, though specific mechanistic data are lacking in the evidence.

Anti-inflammatory Benzodioxin Derivatives

2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid (a carboxylic acid derivative) demonstrated anti-inflammatory activity comparable to ibuprofen in a carrageenan-induced rat paw edema assay .

Triazole and Isoxazole Derivatives

Compounds like 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-(2-phenyldiazenyl)phenyl]-3-isoxazolecarboxamide (Chemlyte Solutions, 898477-71-9) share the benzodioxin-carboxamide framework but replace the triazole with an isoxazole ring .

Enzymatic Inhibition Potential

Derivatives such as 5c and 5e (sulfonamides with phenylpropyl and chlorobenzyl substituents) showed moderate lipoxygenase (LOX) inhibition (IC50 ~20–25 µg/mL), though less potent than the reference standard baicalein (IC50 ~12 µg/mL) . The target compound’s triazole group, which can act as a hydrogen-bond acceptor, might enhance LOX or cyclooxygenase (COX) inhibition, but direct evidence is absent.

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized for higher yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions, including condensation and cyclization. Key parameters include:

  • Solvent selection : Use polar aprotic solvents like DMF to enhance reaction efficiency .
  • Temperature control : Maintain 60–80°C during cyclization to avoid side reactions .
  • Purification : Employ column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) to isolate the final product. Monitor purity via HPLC (>95%) .

Q. What analytical techniques are critical for structural confirmation?

  • Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C NMR to verify aromatic protons (δ 6.8–7.4 ppm) and carboxamide carbonyl (δ 165–170 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 422.12) .
  • X-ray crystallography : For unambiguous confirmation of the triazole-benzodioxin core geometry (if crystalline material is obtainable) .

Q. How can researchers design initial biological activity screens?

  • Methodological Answer :

  • Antimicrobial assays : Use broth microdilution (MIC determination) against S. aureus and E. coli .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
  • Dose-response curves : Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate replicates .

Advanced Research Questions

Q. What computational strategies predict binding interactions with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR) or microbial enzymes .
  • Quantum mechanical calculations : DFT (B3LYP/6-31G*) to optimize geometry and assess electrostatic potential maps for reactive sites .
  • MD simulations : Run 100-ns trajectories in GROMACS to evaluate stability of ligand-protein complexes .

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodological Answer :

  • Meta-analysis : Compare datasets using standardized protocols (e.g., IC₅₀ normalization) and assess batch effects (e.g., solvent/DMSO concentration) .
  • Target selectivity panels : Screen against related off-target receptors (e.g., GPCRs, ion channels) to rule out non-specific effects .
  • SAR studies : Synthesize analogs (e.g., fluorophenyl → chlorophenyl substitution) to isolate structural determinants of activity .

Q. What methodologies assess metabolic stability and bioavailability?

  • Methodological Answer :

  • In vitro microsomal assays : Incubate with rat liver microsomes (RLM) and quantify parent compound via LC-MS/MS over 60 minutes .
  • Caco-2 permeability : Measure apical-to-basal transport to predict intestinal absorption (Papp > 1×10⁻⁶ cm/s indicates good bioavailability) .
  • Proteomics : Identify metabolizing enzymes (e.g., CYP3A4) via affinity purification-mass spectrometry .

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